molecular formula C11H12BrNO3 B15324421 Ethyl 3-amino-6-bromo-2,3-dihydro-3-benzofurancarboxylate

Ethyl 3-amino-6-bromo-2,3-dihydro-3-benzofurancarboxylate

Katalognummer: B15324421
Molekulargewicht: 286.12 g/mol
InChI-Schlüssel: HLDISZONEKTILW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an amino group, a bromine atom, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Wirkmechanismus

The mechanism of action of ethyl 3-amino-6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to biological targets . The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-amino-6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C11H12BrNO3

Molekulargewicht

286.12 g/mol

IUPAC-Name

ethyl 3-amino-6-bromo-2H-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H12BrNO3/c1-2-15-10(14)11(13)6-16-9-5-7(12)3-4-8(9)11/h3-5H,2,6,13H2,1H3

InChI-Schlüssel

HLDISZONEKTILW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(COC2=C1C=CC(=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.